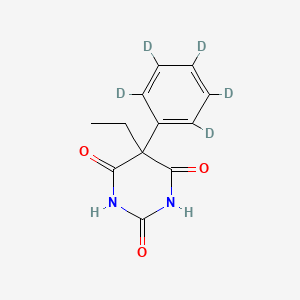

Phenobarbital-D5 (D-label on ring)

Description

The exact mass of the compound Phenobarbital-D5 (D-label on ring) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenobarbital-D5 (D-label on ring) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenobarbital-D5 (D-label on ring) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584452 | |

| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72793-46-5 | |

| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72793-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenobarbital-D5 (D-label on ring)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Phenobarbital-D5 with the deuterium label on the phenyl ring. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their work.

Core Chemical Properties

Phenobarbital-D5 is a deuterated analog of Phenobarbital, a long-acting barbiturate with sedative, hypnotic, and anticonvulsant properties. The incorporation of five deuterium atoms onto the phenyl ring results in a mass shift that makes it an ideal internal standard for the quantification of Phenobarbital in complex biological matrices using mass spectrometry-based assays.[1][2]

General Information

| Property | Value | Reference(s) |

| Chemical Name | 5-Ethyl-5-(phenyl-D5)-2,4,6(1H,3H,5H)-pyrimidinetrione | [3] |

| Synonyms | Phenobarbital-D5 (ring), Luminal-D5 | [2][3] |

| CAS Number | 72793-46-5 | [2][3] |

| Molecular Formula | C₁₂H₇D₅N₂O₃ | [2][3] |

| Molecular Weight | 237.27 g/mol | [2][3] |

| Isotopic Purity | ≥98% | [4][5][6] |

Physicochemical Properties

The physicochemical properties of Phenobarbital-D5 are expected to be very similar to those of unlabeled Phenobarbital.

| Property | Value | Reference(s) |

| Melting Point | 174-178 °C (for unlabeled Phenobarbital) | [7][8] |

| Boiling Point | 138-140 °C at 12 torr (for unlabeled Phenobarbital) | [7] |

| Solubility | Very slightly soluble in water; freely soluble in ethanol, ether, and solutions of fixed alkali hydroxides and carbonates; sparingly soluble in chloroform. | [8][9][10][11] |

| Appearance | White crystalline powder or small, glistening crystals. | [8][11] |

| pKa | 7.3, 11.8 (at 25 °C for unlabeled Phenobarbital) | [10] |

Spectroscopic Properties

The primary analytical utility of Phenobarbital-D5 lies in its distinct mass spectrometric signature compared to the unlabeled compound.

Mass Spectrometry

Phenobarbital-D5 is readily ionized using electrospray ionization (ESI), typically in negative ion mode, for liquid chromatography-mass spectrometry (LC-MS) analysis. The five deuterium atoms provide a clear +5 Da mass shift from unlabeled Phenobarbital.

Typical Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenobarbital | 231.1 | 188.1, 42.1 |

| Phenobarbital-D5 | 236.1 | 193.1, 42.1 |

Note: The specific product ions and their relative intensities can vary depending on the instrument and collision energy.

A proposed fragmentation pathway for Phenobarbital is illustrated below. The fragmentation for Phenobarbital-D5 follows a similar pathway with a corresponding mass shift for the fragments containing the deuterated phenyl ring.

Caption: Proposed fragmentation pathway for Phenobarbital in MS/MS.

NMR Spectroscopy

1H NMR Data for Unlabeled Phenobarbital (CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H): Phenyl protons

-

δ 2.45 (q, 2H): Ethyl -CH₂-

-

δ 0.95 (t, 3H): Ethyl -CH₃

-

δ 8.5-9.5 (br s, 2H): Amide -NH-

13C NMR Data for Unlabeled Phenobarbital (CDCl₃, 50.18 MHz):

-

δ 170.7: C=O

-

δ 149.0: C=O

-

δ 136.9: Phenyl C (quaternary)

-

δ 128.8: Phenyl CH

-

δ 126.2: Phenyl CH

-

δ 61.6: Quaternary C

-

δ 31.0: Ethyl -CH₂-

-

δ 10.1: Ethyl -CH₃-

Chemical Stability and Reactivity

Phenobarbital is generally stable in solid form and in acidic to neutral aqueous solutions. However, it is susceptible to hydrolysis under basic conditions, which leads to the opening of the pyrimidine ring. The degradation products can include phenylethylacetylurea and ultimately phenylbutyric acid.[12] The presence of deuterium atoms on the phenyl ring is not expected to significantly alter the stability or degradation pathways of the molecule under typical analytical conditions. For long-term storage, Phenobarbital-D5 is recommended to be stored at -20°C as a solid or in a methanolic solution.[3]

Experimental Protocols

Phenobarbital-D5 is primarily used as an internal standard in quantitative analytical methods. Below is a representative experimental protocol for the quantification of Phenobarbital in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Steps:

-

To 100 µL of plasma sample, add 10 µL of a working solution of Phenobarbital-D5 (e.g., 1 µg/mL in methanol) as the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 70% A, 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | As listed in Section 2.1 |

Synthesis Outline

The synthesis of Phenobarbital-D5 (ring-labeled) would typically follow the general synthetic route for Phenobarbital, but starting with deuterated benzene. A plausible, though not explicitly detailed in the search results, synthetic pathway is outlined below.

Caption: A potential synthetic route for ring-labeled Phenobarbital-D5.

This guide provides a foundational understanding of the chemical properties and analytical applications of Phenobarbital-D5. For specific applications, further method development and validation are essential.

References

- 1. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 3. Phenobarbital-D5 (ring) (deuterium label on ring), 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 72793-46-5 [sigmaaldrich.com]

- 4. Phenobarbital (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-433-0.1 [isotope.com]

- 5. PHENOBARBITAL | Eurisotop [eurisotop.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Phenobarbital(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. PHENOBARBITAL USP - PCCA [pccarx.com]

- 9. DailyMed [dailymed.nlm.nih.gov]

- 10. Phenobarbital | 50-06-6 [chemicalbook.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Phenobarbital(50-06-6) 13C NMR spectrum [chemicalbook.com]

Synthesis of Deuterated Phenobarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for deuterated phenobarbital. The document outlines detailed experimental methodologies for the preparation of phenobarbital labeled with deuterium on both the ethyl side chain (phenobarbital-d5) and the phenyl ring (phenobarbital-d5). Quantitative data is summarized in structured tables for easy comparison, and key reaction schemes and workflows are visualized using diagrams.

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope deuterium, have gained significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to changes in its metabolic profile. This "kinetic isotope effect" can result in a slower rate of metabolism, leading to increased drug exposure, improved pharmacokinetic profiles, and potentially enhanced therapeutic efficacy or reduced toxicity.

Phenobarbital, a long-standing anticonvulsant medication, is a prime candidate for deuteration to explore potential therapeutic advantages. This guide details the synthetic routes to access two key deuterated analogues: phenobarbital with a deuterated ethyl group (phenobarbital-d5) and phenobarbital with a deuterated phenyl group (phenobarbital-d5).

Synthesis of Phenobarbital-d5 (Ethyl-d5)

The synthesis of phenobarbital deuterated on the ethyl side chain is a direct approach that utilizes a deuterated alkylating agent. A common and effective method involves the alkylation of a phenylmalonate ester with a deuterated ethyl halide, followed by condensation with urea.

General Reaction Scheme

The overall synthetic pathway for phenobarbital-d5 (ethyl-d5) can be summarized as follows:

Caption: General synthesis pathway for Phenobarbital-d5 (ethyl-d5).

Experimental Protocols

The following protocols are based on a disclosed method for the synthesis of phenobarbital-d5.[1]

Protocol 1: Synthesis using Dimethyl 2-phenylmalonate

-

Alkylation:

-

To a 50 mL round-bottom flask, add dimethyl 2-phenylmalonate (10.00 mmol, 2.08 g) and methanol (30 mL).

-

Add sodium methoxide (15.00 mmol, 0.81 g) and stir the mixture at room temperature for 1 hour.

-

Add deuterated bromoethane (14.00 mmol, 1.60 g) and continue stirring at room temperature for 5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the dimethyl 2-phenylmalonate is consumed.

-

-

Condensation:

-

To the reaction mixture, add sodium methoxide (25.00 mmol, 1.35 g) and urea (16 mmol, 0.96 g).

-

Heat the mixture to reflux and stir for 1 hour.

-

Remove the solvent by distillation under reduced pressure.

-

To the residue, add 300 mL of water and stir until uniform.

-

Adjust the pH to 2 with hydrochloric acid (6 mol/L).

-

Extract the product three times with 300 mL of ethyl acetate.

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Recrystallize from ethanol-water to yield pure phenobarbital-d5.

-

Protocol 2: Synthesis using Diethyl 2-phenylmalonate

-

Alkylation:

-

To a 500 mL round-bottom flask, add diethyl 2-phenylmalonate (100.00 mmol, 23.6 g) and ethanol (300 mL).

-

Cool the mixture to 0°C in an ice bath and add sodium ethoxide (140.0 mmol, 9.5 g).

-

Stir for 1 hour at 0°C.

-

Allow the reaction to return to room temperature and add deuterated bromoethane (140.0 mmol, 16.0 g).

-

Stir at room temperature for 5 hours, monitoring by TLC until the diethyl 2-phenylmalonate is consumed.

-

-

Condensation:

-

Add sodium ethoxide (250.0 mmol, 17.0 g) and urea (140 mmol, 8.4 g) to the reaction mixture.

-

Heat the mixture to a rapid reflux and stir for 1 hour.

-

Recover the ethanol by distillation under reduced pressure.

-

Add 300 mL of water to the residue and stir.

-

Adjust the pH to 2 with hydrochloric acid (6 mol/L).

-

Extract the product three times with 300 mL of ethyl acetate.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Recrystallize to obtain pure phenobarbital-d5.

-

Quantitative Data

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Dimethyl 2-phenylmalonate | Diethyl 2-phenylmalonate |

| Deuterated Reagent | Deuterobromoethane | Deuterobromoethane |

| Yield | 70-80%[1] | 70-80%[1] |

| Purity | Up to 99.768%[1] | Not explicitly stated |

Synthesis of Phenobarbital-d5 (Phenyl-d5)

The synthesis of phenobarbital deuterated on the phenyl ring requires the use of a deuterated aromatic starting material. A plausible synthetic route involves the preparation of benzene-d6, followed by its conversion to a suitable precursor for the standard phenobarbital synthesis.

General Reaction Scheme

A feasible pathway for the synthesis of phenobarbital-d5 (phenyl-d5) is outlined below. This pathway is constructed from established synthetic transformations.

Caption: Plausible synthesis pathway for Phenobarbital-d5 (phenyl-d5).

Experimental Protocols

The following is a proposed multi-step synthesis based on established chemical reactions.

Step 1: Preparation of Benzene-d6

A common method for preparing benzene-d6 is through H/D exchange with a deuterium source.

-

Carefully dry pure benzene over phosphorus pentoxide.

-

Distill the dried benzene into deuterium sulfate (D₂SO₄).

-

Shake the mixture for 3-4 days.

-

Distill the benzene-d6 from the deuterium sulfate in a vacuum.

-

Repeat this process four times to achieve high deuterium incorporation (up to 99.8%).

Step 2: Bromination of Benzene-d6 to Bromobenzene-d5

-

In a flask protected from moisture, combine benzene-d6 with a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (Br₂) to the mixture while stirring. The reaction is typically carried out at room temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).

-

Work up the reaction by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or CaCl₂) and distill to obtain pure bromobenzene-d5.

Step 3: Cyanation of Bromobenzene-d5 to Phenyl-d5-acetonitrile

This step can be achieved via a Rosenmund-von Braun reaction.

-

In a suitable high-boiling solvent (e.g., DMF or pyridine), combine bromobenzene-d5 with copper(I) cyanide (CuCN).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction and work it up by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer, dry, and purify by distillation or chromatography to yield phenyl-d5-acetonitrile.

Step 4: Conversion of Phenyl-d5-acetonitrile to Phenobarbital-d5 (phenyl-d5)

This final stage follows the classical phenobarbital synthesis.

-

Formation of α-phenyl-d5-cyanoacetic ester: React phenyl-d5-acetonitrile with diethyl carbonate in the presence of a strong base like sodium ethoxide.

-

Alkylation: Alkylate the resulting ester with ethyl bromide to introduce the ethyl group at the α-position.

-

Condensation with Urea: Condense the α-ethyl-α-phenyl-d5-cyanoacetic ester with urea in the presence of a strong base (e.g., sodium ethoxide).

-

Hydrolysis: Acidic hydrolysis of the resulting intermediate yields phenobarbital-d5 (phenyl-d5).

Quantitative Data

| Step | Reaction | Typical Yield |

| 1 | H/D Exchange of Benzene | High (qualitative) |

| 2 | Bromination of Benzene | 70-85% |

| 3 | Rosenmund-von Braun Cyanation | 60-80% |

| 4 | Conversion to Phenobarbital | 15-20% (overall for this stage) |

Conclusion

This technical guide has detailed the primary synthetic pathways for obtaining deuterated phenobarbital. The synthesis of phenobarbital-d5 (ethyl-d5) is a straightforward process involving the use of a commercially available deuterated alkylating agent. The synthesis of phenobarbital-d5 (phenyl-d5) is a more involved, multi-step process that begins with the preparation of a deuterated aromatic precursor. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling the exploration of the therapeutic potential of deuterated phenobarbital. Further optimization of these synthetic routes may lead to improved yields and scalability for future applications.

References

An In-depth Technical Guide to the Core Mechanism of Action of Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenobarbital, a long-acting barbiturate, has been a cornerstone in the management of seizures for over a century. Its enduring clinical utility is rooted in a multifaceted mechanism of action that primarily enhances inhibitory neurotransmission and concurrently suppresses excitatory signaling within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular and cellular actions of phenobarbital, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Multi-Target Modulation of Neuronal Excitability

The primary therapeutic effects of phenobarbital are achieved through the modulation of several key proteins involved in neuronal signaling, leading to an overall reduction in neuronal excitability. These targets include the GABA-A receptor, glutamate receptors, and various voltage-gated ion channels.

Positive Allosteric Modulation of the GABA-A Receptor

The principal mechanism of action of phenobarbital is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][2] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor that is distinct from the GABA binding site.[1] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) channel, without altering the frequency of opening or the conductance of the channel.[2][3] The prolonged channel opening leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential generation.[1]

At higher concentrations (in the micromolar to millimolar range), phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[4]

Caption: Phenobarbital's potentiation of GABAergic inhibition.

Inhibition of Excitatory Neurotransmission

In addition to enhancing inhibition, phenobarbital also dampens excitatory signaling mediated by the neurotransmitter glutamate.

Phenobarbital has been shown to inhibit ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[4] This blockade reduces the influx of positive ions (Na⁺ and Ca²⁺) in response to glutamate, thereby decreasing neuronal depolarization and excitatory postsynaptic potentials.[5][6]

Caption: Phenobarbital's inhibition of excitatory glutamatergic signaling.

Modulation of Voltage-Gated Ion Channels

Phenobarbital further contributes to the stabilization of neuronal membranes by directly blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[1]

By blocking voltage-gated sodium channels, phenobarbital reduces the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action contributes to its anticonvulsant effects by raising the threshold for neuronal firing.[7]

Phenobarbital also blocks voltage-gated calcium channels.[8] This has a dual effect: it reduces the influx of calcium that contributes to neuronal depolarization, and it also decreases the release of neurotransmitters, including glutamate, from the presynaptic terminal.[5]

Caption: Phenobarbital's blockade of voltage-gated ion channels.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of phenobarbital's interaction with its molecular targets.

| Target | Parameter | Value | Species/Preparation | Reference |

| GABA-A Receptor | EC₅₀ (Potentiation of GABA-activated Cl⁻ current) | 12 µM | Guinea Pig Hippocampal CA1 Neurons | [8] |

| Voltage-Gated Na⁺ Channel | IC₅₀ (Block of INa) | 83 µM | Neuroblastoma Neuro-2a Cells | [7] |

| Voltage-Gated Ca²⁺ Channel | IC₅₀ (Block of peak Ca²⁺ channel current) | 72 µM | Guinea Pig Hippocampal CA1 Neurons | [8] |

| AMPA/Kainate Receptors | % Reduction of glutamate-induced current (at 100 µM) | ~32.8% | Neonatal Rat Hippocampal Neurons | [5] |

| HERG K⁺ Channel | IC₅₀ (Block of tail currents) | 3 mM | HEK 293 Cells | [7] |

| GABA-A Receptor Channel Kinetics (in the presence of GABA) | Effect of Phenobarbital (500 µM) | Preparation | Reference |

| Mean Open Time | Increased | Mouse Spinal Cord Neurons | [3] |

| Channel Conductance | No change | Mouse Spinal Cord Neurons | [3] |

| Frequency of Opening to Longest Open State (O3) | Increased | Mouse Spinal Cord Neurons | [3] |

| Frequency of Opening to Shorter Open States (O1, O2) | Decreased | Mouse Spinal Cord Neurons | [3] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from methods used to determine the binding affinity of ligands to the GABA-A receptor.

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [³H]muscimol) to the GABA-A receptor in the presence and absence of phenobarbital.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer.

-

Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

-

Wash the membranes repeatedly to remove endogenous GABA.

-

Resuspend the final pellet in a binding buffer.

-

-

Binding Assay:

-

Incubate the prepared membranes with increasing concentrations of the radioligand (e.g., [³H]muscimol) in the presence of a fixed concentration of phenobarbital or vehicle.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA) is included.

-

Incubate at 4°C for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the saturation binding data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording ion channel currents from neurons to assess the effects of phenobarbital.

Objective: To measure the effect of phenobarbital on GABA-A receptor-mediated currents, voltage-gated sodium currents, and voltage-gated calcium currents.

Methodology:

-

Cell Preparation:

-

Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use cultured neurons.

-

Plate cells on coverslips for recording.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

-

Pull recording pipettes from borosilicate glass and fill with an internal solution. The composition of the internal and external solutions will vary depending on the specific ion channel being studied.

-

-

Data Acquisition:

-

Establish a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply specific voltage-clamp protocols to elicit the currents of interest (e.g., voltage steps to activate voltage-gated channels, or application of GABA to activate GABA-A receptors).

-

Record baseline currents and then apply phenobarbital at various concentrations to the perfusion solution.

-

Record the currents in the presence of phenobarbital to determine its effect (e.g., potentiation, block).

-

-

Data Analysis:

-

Measure the peak amplitude, decay kinetics, and other parameters of the recorded currents.

-

Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

-

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

The mechanism of action of phenobarbital is a well-established example of a multi-target pharmacological agent. Its primary efficacy as an anticonvulsant arises from the potentiation of GABAergic inhibition, which is further augmented by the suppression of excitatory glutamatergic neurotransmission and the direct blockade of voltage-gated ion channels. This comprehensive action at multiple levels of neuronal signaling underscores its robust and sustained clinical effects. A thorough understanding of these intricate mechanisms is crucial for the rational development of novel antiepileptic drugs and for optimizing the clinical use of this venerable therapeutic agent.

References

- 1. fda.gov [fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

Isotope Effects of Phenyl Ring Deuterium Labeling on Phenobarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenobarbital Metabolism

Phenobarbital is eliminated from the body through a combination of renal excretion of the unchanged drug and hepatic metabolism. A major metabolic pathway is the oxidation of the phenyl ring to form p-hydroxyphenobarbital, which is then largely conjugated with glucuronic acid and excreted in the urine. This hydroxylation is a critical step in the clearance of phenobarbital.

The primary enzymes responsible for the aromatic hydroxylation of phenobarbital are members of the Cytochrome P450 superfamily, specifically CYP2C9 and, to a lesser extent, CYP2C19. The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in phenobarbital metabolism and clearance. For instance, individuals with the CYP2C91/3 genotype have been shown to have a 48% reduction in total phenobarbital clearance compared to those with the CYP2C91/1 genotype.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a position where a bond is cleaved in the rate-determining step of a reaction can lead to a decrease in the reaction rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE). In the context of drug metabolism, if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in an enzymatic reaction, replacing the hydrogen with deuterium to form a stronger carbon-deuterium (C-D) bond can slow down the metabolism of the drug.

A significant KIE could lead to:

-

Reduced metabolic clearance.

-

Increased plasma half-life.

-

Increased overall drug exposure (AUC).

-

Potentially altered metabolite profiles if multiple metabolic pathways exist.

Metabolic Pathway of Phenobarbital

The primary metabolic pathway for phenobarbital involves the enzymatic conversion to its hydroxylated metabolite.

Navigating the Nuances: A Cross-Species Examination of Phenobarbital's Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

Phenobarbital, a long-standing barbiturate, remains a cornerstone in the management of seizures across various species. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion of phenobarbital in humans, dogs, cats, rats, and mice. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways, this document aims to be an invaluable resource for researchers and professionals in drug development.

Section 1: Comparative Pharmacokinetic Parameters

The disposition of phenobarbital exhibits significant variability across species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration, offering a clear comparative overview.

Table 1: Intravenous Administration of Phenobarbital

| Species | Dose (mg/kg) | Half-Life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/hr/kg) |

| Human | 2.6 | 139.2 | 0.60 | 3.0 |

| Dog | 12.1 ± 0.4 | 94 | Not Reported | 6.2 ± 1.5 |

| Cat | 10 | 58.8 ± 4.21 | 0.931 ± 0.0448 | Not Reported |

| Rat | Not Specified | Not Reported | Not Reported | Not Reported |

| Mouse | 40 | 7.5 | 0.78 | Not Reported |

Table 2: Oral Administration of Phenobarbital

| Species | Dose (mg/kg) | Bioavailability (F) (%) | Time to Maximum Concentration (Tmax) (hours) | Half-Life (t½) (hours) |

| Human | 2.9 | 94.9 | 2.3 | 122.4 |

| Dog | 11.9 ± 0.1 | 100 ± 10 | 4.2 ± 2.7 | 94 |

| Cat | 10 | 120 ± 12 | Plateau from ~1-10h | 76.1 ± 6.96 |

| Rat | Not Specified | Not Reported | Not Reported | Not Reported |

| Mouse | 66 (as barbexaclone) | Complete | Delayed | Not Reported |

Section 2: Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is crucial for interpreting the data accurately. Below are detailed protocols for key experiments cited in this guide.

Animal Studies and Drug Administration

Healthy adult animals of the specified species were used in these studies. For intravenous administration, phenobarbital sodium was typically dissolved in a sterile saline solution and administered via a catheter inserted into a major vein (e.g., cephalic or jugular vein). For oral administration, phenobarbital was given as a tablet or in a solution via oral gavage. Animals were often fasted overnight prior to drug administration to minimize variability in absorption.[1]

Blood Sample Collection

Following drug administration, serial blood samples were collected at predetermined time points. For intravenous studies, samples were typically collected frequently in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase.[1] For oral studies, sampling was designed to capture the absorption, distribution, and elimination phases. Blood was collected into tubes, often containing an anticoagulant, and then centrifuged to separate the plasma or serum. The resulting plasma or serum was stored, typically at -20°C or -80°C, until analysis.[1]

Phenobarbital Concentration Analysis

The concentration of phenobarbital in plasma or serum samples was most commonly determined using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Serum or plasma samples were typically subjected to a protein precipitation step, often using an acid like trichloroacetic acid, followed by centrifugation to remove precipitated proteins. The supernatant was then extracted.

-

Chromatographic Separation: The extracted sample was injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of acetic acid). The exact ratio can be optimized to achieve good separation.

-

Detection: Phenobarbital was detected using a UV detector, typically at a wavelength of around 210 nm or 230 nm.[2][3][4][5][6]

-

Quantification: The concentration of phenobarbital in the samples was determined by comparing the peak area of the drug in the sample to a standard curve generated using known concentrations of phenobarbital. An internal standard was often used to improve the accuracy and precision of the method.

Section 3: Key Signaling Pathways and Mechanisms of Action

Phenobarbital exerts its effects through complex interactions with neurotransmitter systems and by influencing the expression of metabolic enzymes.

Modulation of GABA-A Receptor Signaling

Phenobarbital's primary mechanism of action as an anticonvulsant and sedative involves its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]

References

- 1. Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maturityneedlework.com [maturityneedlework.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Serum Concentration of Phenobarbital by RP-HPLC | China Pharmacy;(12)2007. | WPRIM [pesquisa.bvsalud.org]

- 5. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 9. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Metabolic Fate of Deuterated Phenobarbital In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of deuterated phenobarbital. It consolidates key findings on its biotransformation, presents quantitative data on metabolite excretion, and details the experimental protocols utilized in foundational research. This document is intended to serve as a resource for researchers and professionals involved in drug development and metabolic studies.

Introduction

Phenobarbital, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for decades. The introduction of deuterium-labeled phenobarbital has been instrumental in pharmacokinetic and metabolic studies, primarily as an internal standard for analytical measurements. Understanding the metabolic fate of the deuterated form is crucial to validate its use as a tracer and to explore any potential kinetic isotope effects that might alter its biotransformation and clearance compared to the non-labeled drug.

The primary routes of phenobarbital metabolism in vivo are aromatic hydroxylation and N-glucosidation. The major metabolite formed through oxidation is p-hydroxyphenobarbital, which is subsequently conjugated with glucuronic acid. Another significant pathway, particularly in humans, is the formation of a phenobarbital-N-glucoside. This guide will delve into the in vivo processing of deuterated phenobarbital through these pathways.

Metabolic Pathways of Phenobarbital

The in vivo biotransformation of phenobarbital primarily occurs in the liver and involves two main pathways:

-

Aromatic Hydroxylation: The phenyl group of phenobarbital undergoes hydroxylation, predominantly at the para position, to form p-hydroxyphenobarbital. This reaction is catalyzed by cytochrome P450 enzymes. The resulting hydroxylated metabolite is then largely conjugated with glucuronic acid to form p-hydroxyphenobarbital-β-D-glucuronide, which is readily excreted in the urine.

-

N-Glucosidation: A significant metabolic route in humans involves the direct conjugation of a glucose molecule to one of the nitrogen atoms of the barbiturate ring, forming 1-(β-D-glucopyranosyl)phenobarbital (phenobarbital-N-glucoside).[1]

Studies using deuterated phenobarbital have indicated that the substitution of deuterium for hydrogen, typically on the phenyl or ethyl group, does not fundamentally alter these metabolic pathways. Research has shown no significant kinetic isotope effect on the overall clearance of phenobarbital, suggesting that the deuterated and unlabeled forms are metabolized at similar rates.

Figure 1: Major metabolic pathways of deuterated phenobarbital.

Quantitative Data on Metabolite Excretion

Quantitative analysis of urinary excretion provides insight into the primary routes of elimination for phenobarbital and its metabolites. The following tables summarize data from studies on phenobarbital metabolism. It is important to note that direct comparative quantitative data for the excretion of deuterated versus non-deuterated phenobarbital metabolites from a single study is limited in the publicly available literature. The data presented for non-deuterated phenobarbital is considered a reliable proxy, given the established lack of a significant kinetic isotope effect on its overall metabolism.

Table 1: Urinary Excretion of Phenobarbital and its Metabolites in Humans (Steady-State Conditions)

| Compound | Percentage of Daily Dose Recovered in Urine |

| Unchanged Phenobarbital | 27% |

| p-Hydroxyphenobarbital (conjugated and unconjugated) | 16% |

| [S]-Phenobarbital-N-glucoside | 14% |

| Total Recovery | 57% |

Source: Adapted from Bernus et al., European Journal of Clinical Pharmacology, 1994.[2]

Table 2: Urinary Excretion of Phenobarbital and Metabolites After a Single Oral Dose of 14C-Labeled Phenobarbital in Healthy Males

| Compound | Subject 1 (% of Dose) | Subject 2 (% of Dose) |

| Unchanged Phenobarbital | 33% | 25% |

| p-Hydroxyphenobarbital | 18% | 19% |

| 1-(β-D-Glucopyranosyl)phenobarbital | 30% | 24% |

| Total Radioactivity Recovered in Urine (16 days) | 87% | 78% |

Source: Adapted from Tang et al., Drug Metabolism and Disposition, 1979.[1]

Experimental Protocols

This section details the methodologies for key experiments in the study of deuterated phenobarbital metabolism in vivo.

In Vivo Animal Studies (Rat Model)

A common animal model for studying drug metabolism is the rat. The following protocol outlines a typical in vivo study design.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: Deuterated phenobarbital (e.g., phenobarbital-d5, with deuterium on the phenyl ring) is dissolved in a suitable vehicle (e.g., saline). A single dose (e.g., 75 mg/kg) is administered via intraperitoneal injection.

-

Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours). Blood samples can also be collected at various time points via tail vein or cardiac puncture.

-

Sample Processing: Urine samples are pooled and stored frozen (-20°C) until analysis. Plasma is separated from blood samples by centrifugation and stored frozen.

Figure 2: General experimental workflow for in vivo metabolic studies.

Sample Preparation for Metabolite Analysis from Urine

The following protocol is for the extraction and preparation of phenobarbital and its metabolites from urine for analysis.

-

Enzymatic Hydrolysis (for Glucuronide Conjugates):

-

To a 1 mL aliquot of urine, add a buffer to adjust the pH (e.g., acetate buffer, pH 5.0).

-

Add β-glucuronidase enzyme.

-

Incubate the mixture (e.g., at 37°C for 18 hours) to cleave the glucuronide conjugates, liberating free p-hydroxyphenobarbital.

-

-

Liquid-Liquid Extraction:

-

Adjust the pH of the urine sample (hydrolyzed or non-hydrolyzed) to be acidic (e.g., pH 2) with an acid such as hydrochloric acid.

-

Add an organic solvent (e.g., 5 mL of methylene chloride).

-

Vortex the mixture for a specified time (e.g., 10 minutes) to extract the analytes into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization for GC-MS Analysis:

-

Reconstitute the dried extract in a small volume of a derivatizing agent. A common method is "flash methylation" using trimethylanilinium hydroxide (TMAH) in methanol.

-

This step methylates the acidic protons on the barbiturate ring, improving the chromatographic properties and mass spectral characteristics of phenobarbital and its hydroxylated metabolite.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of phenobarbital and its metabolites.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for drug analysis (e.g., a DB-5ms column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: The derivatized sample is injected into the hot inlet of the GC, where the "flash methylation" occurs.

-

Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 150°C, held for 1 minute, followed by a ramp up to 280°C at 10°C/minute.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific mass-to-charge ratio (m/z) ions for the deuterated and non-deuterated parent drug and metabolites are monitored. For example, for phenobarbital-d5, the molecular ion and key fragment ions will be 5 atomic mass units higher than those of unlabeled phenobarbital.

Conclusion

The metabolic fate of deuterated phenobarbital in vivo closely mirrors that of the unlabeled drug, with the primary pathways being p-hydroxylation and N-glucosidation. The absence of a significant kinetic isotope effect on its overall metabolism validates its use as a reliable tracer in pharmacokinetic studies. The quantitative excretion data underscores the importance of both oxidative metabolism and direct conjugation in the elimination of phenobarbital. The detailed experimental protocols provided in this guide offer a framework for conducting and interpreting in vivo metabolic studies of phenobarbital and other xenobiotics. Further research focusing on direct, head-to-head quantitative comparisons of the metabolic profiles of deuterated and non-deuterated phenobarbital would be beneficial to further refine our understanding.

References

Sourcing and Application of High-Purity Phenobarbital-D5: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the procurement, analysis, and application of high-purity Phenobarbital-D5 as an internal standard in quantitative studies.

This technical guide provides a comprehensive overview for researchers on sourcing, verifying, and utilizing high-purity Phenobarbital-D5 in a research setting. Phenobarbital-D5, a deuterated analog of Phenobarbital, is an essential internal standard for achieving accurate and precise quantification of Phenobarbital in biological matrices through mass spectrometry-based assays.[1][2][3] This guide outlines key considerations for supplier selection, presents detailed analytical methodologies for quality assessment, and illustrates its application in experimental workflows.

Sourcing High-Purity Phenobarbital-D5: Supplier Overview and Selection Criteria

The procurement of high-purity Phenobarbital-D5 is critical for the integrity of research data. Several reputable suppliers specialize in the provision of certified reference materials (CRMs) and analytical standards. Key suppliers include:

-

Cerilliant (a subsidiary of MilliporeSigma/Merck)

-

Cayman Chemical

-

Veeprho

-

LGC Standards

When selecting a supplier, it is imperative to assess the quality and documentation provided with the product. A comprehensive Certificate of Analysis (CoA) is essential and should be requested and reviewed prior to purchase.

Key Selection Criteria:

-

Purity and Isotopic Enrichment: The CoA should specify the chemical purity, typically determined by HPLC or GC, and the isotopic enrichment of the deuterated standard. High chemical purity (e.g., ≥98%) and high isotopic enrichment (e.g., >99 atom % D) are crucial to minimize interference with the analyte signal.

-

Certified Reference Material (CRM): Whenever possible, sourcing Phenobarbital-D5 as a CRM is recommended. CRMs are manufactured and tested to meet stringent ISO/IEC 17025 and ISO 17034 international standards, ensuring metrological traceability and providing certified property values with associated uncertainties.[1]

-

Documentation: A detailed CoA should accompany the product, providing information on identity (by methods such as ¹H-NMR and Mass Spectrometry), purity, concentration (if supplied as a solution), and storage conditions.

-

Formulation: Phenobarbital-D5 is commonly supplied as a neat solid or in a solution, typically methanol, at a specified concentration (e.g., 1 mg/mL or 100 µg/mL). The choice of formulation should align with the intended experimental workflow to minimize preparation steps and potential for error.

The following diagram outlines a recommended workflow for the selection and verification of a suitable Phenobarbital-D5 supplier.

Quantitative Data for High-Purity Phenobarbital-D5

The table below summarizes typical quantitative specifications for high-purity Phenobarbital-D5 available from leading suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for precise values.

| Supplier | Product Name/Type | Purity Specification | Isotopic Enrichment | Formulation |

| Cayman Chemical | Phenobarbital-d5 (ethyl-d5) (CRM) | ≥98% | Not explicitly stated, but implied by CRM status | 1 mg/mL in methanol or neat solid |

| Cerilliant | Phenobarbital-D5 (deuterium label on ring/side chain) | Certified Reference Material | High, specific value on CoA | 1.0 mg/mL or 100 µg/mL in Methanol |

| Veeprho | Phenobarbital D5 | Purity by HPLC/GC on CoA | Identity by MS on CoA | Neat solid or solution |

| LGC Standards | Phenobarbital-d5 (ethyl-d5) | Comprehensive CoA provided | Comprehensive CoA provided | Neat solid or solution |

Experimental Protocols for Quality Assessment and Quantification

The following are detailed methodologies for the analysis of Phenobarbital and its deuterated internal standard, Phenobarbital-D5.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from a validated method for the quantification of phenobarbital in serum and can be used for purity assessment.

-

Chromatographic System:

-

Column: C18 column (e.g., Shimpack XR-ODS, 50 mm x 3.0 mm)

-

Mobile Phase: Acetonitrile and water (30:70, v/v)

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm

-

-

Sample Preparation (for purity of neat solid):

-

Prepare a stock solution of Phenobarbital-D5 in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

-

Inject a defined volume (e.g., 10 µL) into the HPLC system.

-

-

Data Analysis:

-

Determine the retention time of the main peak.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a sensitive and specific method for the quantification of phenobarbital in biological samples using Phenobarbital-D5 as an internal standard.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of Phenobarbital-D5 internal standard solution.

-

Add an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS System:

-

LC System: A UHPLC system (e.g., Agilent 1290 Infinity II).

-

Column: A suitable reversed-phase column (e.g., Poroshell 120 EC-C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like ammonium acetate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.

-

-

MS/MS Parameters:

-

Ionization Mode: Negative ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Phenobarbital: Precursor ion (m/z) -> Product ion (m/z)

-

Phenobarbital-D5: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation).

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of phenobarbital in the unknown samples is then determined from this calibration curve.

-

The following diagram illustrates the general workflow for LC-MS/MS quantification of Phenobarbital using Phenobarbital-D5.

Rationale for Using Phenobarbital-D5 as an Internal Standard

Phenobarbital undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system (mainly CYP2C9).[4] The main metabolic pathway is hydroxylation of the phenyl ring to form p-hydroxyphenobarbital, which is then conjugated with glucuronic acid and excreted. Deuteration of the ethyl side chain (as in Phenobarbital-D5) does not significantly alter the physicochemical properties of the molecule, allowing it to co-elute with the unlabeled analyte during chromatography. However, its increased mass is easily differentiated by the mass spectrometer. As the deuterated positions are not the primary sites of metabolism, Phenobarbital-D5 is metabolically stable and serves as an excellent internal standard to correct for variations in sample preparation, injection volume, and ionization efficiency.

The following diagram provides a simplified representation of Phenobarbital metabolism and the role of deuteration.

References

CAS number and molecular weight of Phenobarbital-D5 (D-label on ring).

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the isotopically labeled compound, Phenobarbital-D5, where the deuterium atoms are located on the phenyl ring. This internal standard is crucial for quantitative analysis in various applications, including clinical toxicology, forensic analysis, and urine drug testing, often utilized in conjunction with Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Mass Spectrometry (LC/MS) methodologies.

Physicochemical Data

The key quantitative identifiers for Phenobarbital-D5 (ring-labeled) are summarized in the table below.

| Identifier | Value |

| CAS Number | 72793-46-5[1][2][3] |

| Molecular Formula | C₁₂D₅H₇N₂O₃[1][3] |

| Molecular Weight | 237.27 g/mol [1][2][3][4] |

Molecular Structure

The structural formula of Phenobarbital-D5 (ring-labeled) is depicted in the following diagram, highlighting the positions of the five deuterium atoms on the phenyl group.

Caption: Molecular structure of Phenobarbital-D5 (ring-labeled).

Experimental Protocols

While specific experimental protocols can vary significantly based on the analytical instrumentation and matrix (e.g., blood, urine, plasma), a general workflow for the use of Phenobarbital-D5 as an internal standard in a quantitative LC/MS analysis is outlined below.

Caption: General workflow for sample analysis using an internal standard.

Methodology Detail:

-

Sample Preparation: The biological matrix is first treated to remove interfering substances. This may involve protein precipitation with a solvent like acetonitrile, or a more rigorous solid-phase extraction (SPE) for cleaner samples.

-

Internal Standard Spiking: A known concentration of Phenobarbital-D5 in a suitable solvent (e.g., methanol) is added to all samples, calibrators, and quality controls.

-

Extraction & Concentration: The sample is vortexed to ensure thorough mixing and then centrifuged to pellet precipitated proteins or other solids. The resulting supernatant is transferred to a clean vial for analysis. Depending on the required sensitivity, this extract may be evaporated and reconstituted in a smaller volume of mobile phase.

-

LC/MS Analysis: The prepared sample is injected into the LC/MS system. The analyte (Phenobarbital) and the internal standard (Phenobarbital-D5) are chromatographically separated, typically on a C18 column. Detection is achieved using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Data Analysis: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration of the unknown samples is then determined from this curve.

References

- 1. Phenobarbital-D5 (ring) (deuterium label on ring), 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 72793-46-5 [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 4. Phenobarbital, (ethyl-d5)- | C12H12N2O3 | CID 12249714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape and Laboratory Application of Phenobarbital-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive regulatory information and detailed experimental protocols for the use of Phenobarbital-D5 in laboratory settings. The following sections outline the controlled substance classification, handling requirements, and practical applications of this deuterated compound, with a focus on its role as an internal standard in quantitative analysis.

Regulatory Framework for Phenobarbital-D5

Phenobarbital and its deuterated analog, Phenobarbital-D5, are classified as Schedule IV controlled substances by the U.S. Drug Enforcement Administration (DEA).[1][2][3] This classification applies to substances with a low potential for abuse relative to Schedule III drugs and a recognized medical use.[3] The regulatory requirements for Schedule IV substances in a research setting are designed to prevent diversion and ensure proper accountability.

Storage and Security

Proper storage and security of Phenobarbital-D5 are paramount to comply with DEA regulations. Key requirements include:

-

Locked Cabinet: Schedule IV controlled substances must be stored in a securely locked, substantially constructed cabinet.[4][5][6]

-

Authorized Access: Access to the storage location must be restricted to the DEA registrant and a minimal number of authorized personnel.[4][7] A log of authorized users should be maintained.

-

Secure Location: The storage cabinet should be in a location that can be locked and is not easily accessible to unauthorized individuals.[4]

Record-Keeping

Meticulous record-keeping is a critical component of regulatory compliance. Researchers must maintain accurate and up-to-date records for a minimum of two years, documenting the acquisition, use, and disposal of Phenobarbital-D5.[7][8] These records should include:

-

Acquisition Records: Invoices and DEA Form 222 (for Schedule I and II, but good practice for tracking all controlled substances) documenting the purchase and receipt of the substance.[9]

-

Usage Logs: A detailed log for each experiment, including the date, protocol, amount of Phenobarbital-D5 used, and the name of the researcher who performed the work.[7]

-

Biennial Inventory: A physical inventory of all controlled substances must be conducted every two years.[7]

Disposal

The disposal of Phenobarbital-D5 and other controlled substances is strictly regulated to prevent environmental contamination and diversion.

-

Reverse Distributor: The primary method for disposal is through a DEA-registered reverse distributor.[10] This ensures that the substance is handled and destroyed in accordance with federal and state regulations.

-

DEA Form 41: While this form is for documenting the surrender of controlled substances for disposal, the process is typically managed by the reverse distributor.[6]

-

Environmental Protection Agency (EPA) Guidelines: The EPA provides regulations for the disposal of hazardous pharmaceutical waste.[11][12][13][14][15] It is crucial to follow these guidelines to ensure environmentally responsible disposal.

Quantitative Data for Phenobarbital Analysis

Phenobarbital-D5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of phenobarbital in biological samples.[16][17][18] The following tables summarize key quantitative parameters from various validated methods.

| LC-MS/MS Method Parameters for Phenobarbital Quantification | |

| Parameter | Value/Range |

| Calibration Curve Range | 50 - 2000 ng/mL[17] |

| 1 - 100 mg/L[16] | |

| 5 - 1000 ng/mL[18] | |

| Limit of Detection (LOD) | 7.5 ng/mL[19] |

| Limit of Quantification (LOQ) | 25 ng/mL[19] |

| 50 ng/mL[17] | |

| Intra-assay Precision (%CV) | < 3.0%[17] |

| Inter-assay Precision (%CV) | < 5.0%[17] |

| Accuracy/Relative Error | < 5.0%[17] |

| Relative Recovery | 70 - 80%[19] |

| Pharmacological Data for Phenobarbital | |

| Parameter | Value |

| IC50 for Voltage-gated Na+ current (INa) | 83 µM[20] |

| IC50 for HERG K+ channels | 3 mM[1] |

| Therapeutic Reference Range | 10 - 30 mcg/mL[21] |

| Toxic Reference Range | > 40 mcg/mL[21] |

Experimental Protocols

The following section details a general experimental protocol for the quantification of phenobarbital in a biological matrix (e.g., urine, plasma, or serum) using LC-MS/MS with Phenobarbital-D5 as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[17][18][22]

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (urine, plasma, or serum).

-

Internal Standard Spiking: Add a known concentration of Phenobarbital-D5 solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control.

-

pH Adjustment: Add a suitable buffer to adjust the pH (e.g., 100 µL of 0.1 M sodium phosphate buffer, pH 6.8).

-

Extraction Solvent Addition: Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate).

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both phenobarbital and Phenobarbital-D5.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenobarbital | 231.1 | 188.0 |

| Phenobarbital-D5 | 236.1 | 193.0 |

Note: These are example transitions and should be optimized on the specific instrument.

Data Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of phenobarbital to Phenobarbital-D5 against the concentration of the calibrators.

-

Quantification: Determine the concentration of phenobarbital in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

Phenobarbital exerts its primary effects on the central nervous system by modulating neurotransmission. The primary mechanism involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[23][24][25] Additionally, phenobarbital can inhibit excitatory glutamate signaling and modulate various ion channels.[23][26]

A key signaling pathway influenced by phenobarbital involves the indirect activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a role in the metabolism of drugs and other xenobiotics. This activation occurs through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Phenobarbital's Inhibition of EGFR Signaling and CAR Activation

Caption: Phenobarbital's indirect activation of CAR via EGFR inhibition.

This diagram illustrates that by inhibiting EGFR, phenobarbital prevents the downstream phosphorylation of RACK1 by Src. This allows the protein phosphatase 2A (PP2A) to dephosphorylate CAR in the cytoplasm, leading to its translocation to the nucleus and subsequent activation of target gene expression.

References

- 1. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dea.gov [dea.gov]

- 3. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 4. Storage and Security – USC Environmental Health & Safety [ehs.usc.edu]

- 5. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. droracle.ai [droracle.ai]

- 9. ehs.msu.edu [ehs.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. secureadrug.com [secureadrug.com]

- 13. crowell.com [crowell.com]

- 14. epa.gov [epa.gov]

- 15. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]

- 16. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 18. agilent.com [agilent.com]

- 19. scielo.br [scielo.br]

- 20. Effective Perturbations by Phenobarbital on INa, IK(erg), IK(M) and IK(DR) during Pulse Train Stimulation in Neuroblastoma Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 22. dfs.virginia.gov [dfs.virginia.gov]

- 23. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 24. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Barbiturate - Wikipedia [en.wikipedia.org]

- 26. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Application of Phenobarbital-D5 in Neurological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of Phenobarbital-D5, the deuterated isotopologue of phenobarbital, within the sphere of neurological research. While the kinetic isotope effect of deuteration often suggests the potential for altered pharmacokinetic and pharmacodynamic profiles, the predominant and critical application of Phenobarbital-D5 to date lies in its role as an internal standard for the precise quantification of phenobarbital in biological matrices. This guide will detail the significance of this application, provide comprehensive experimental protocols for its use in mass spectrometry, and present its underlying mechanism of action in the context of analytical chemistry. Furthermore, we will explore the foundational pharmacology of phenobarbital to provide a comprehensive understanding of why its accurate measurement is vital in neurological studies.

Introduction: The Role of Deuterated Compounds in Pharmacology

Deuterated drugs are pharmaceutical agents in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution can lead to significant alterations in a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This can result in a longer drug half-life, reduced formation of toxic metabolites, and a more sustained therapeutic effect, potentially allowing for lower or less frequent dosing.[1] A notable example is deutetrabenazine, a deuterated version of tetrabenazine used to treat Huntington's disease-associated chorea, which exhibits a more favorable pharmacokinetic profile than its non-deuterated counterpart. While this suggests a potential therapeutic application for deuterated compounds, Phenobarbital-D5 has carved a different but equally crucial niche in neurological research.

Phenobarbital: A Cornerstone in Neurology

Phenobarbital, a long-acting barbiturate discovered in 1912, is one of the oldest and most well-established anti-seizure medications.[2] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. By binding to the receptor, phenobarbital increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[3][4] This increased inhibition raises the seizure threshold.[2] Phenobarbital also exhibits inhibitory effects on glutamate-mediated excitation and can block voltage-gated sodium and calcium channels, further contributing to its anticonvulsant properties.[3]

Given its potent effects and long history of use, phenobarbital continues to be a subject of neurological research, particularly in areas such as neonatal seizures, status epilepticus, and neuroprotection.[5][6] Chronic exposure to phenobarbital is also studied for its potential long-term effects on neuronal development.[7][8] In all these research contexts, the accurate measurement of phenobarbital concentrations in biological samples is paramount for correlating drug exposure with therapeutic and adverse effects.

Phenobarbital-D5: The Gold Standard Internal Standard

The primary and most critical application of Phenobarbital-D5 in neurological research is its use as an internal standard for the quantification of phenobarbital in biological samples by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples being analyzed. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. Because Phenobarbital-D5 is chemically identical to phenobarbital, except for the presence of five deuterium atoms, it co-elutes with phenobarbital during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the non-deuterated form by the mass spectrometer. This makes it an ideal internal standard, ensuring high accuracy and precision in the quantification of phenobarbital.[2]

Caption: Workflow for Phenobarbital quantification using Phenobarbital-D5.

Experimental Protocols

The following are generalized experimental protocols for the quantification of phenobarbital using Phenobarbital-D5 as an internal standard. Specific parameters may need to be optimized based on the instrumentation and matrix being analyzed.

Preparation of Stock and Working Solutions

Table 1: Stock and Working Solution Preparation

| Solution | Compound | Concentration | Solvent |

| Stock Solution | Phenobarbital | 1 mg/mL | Methanol |

| Stock Solution | Phenobarbital-D5 | 1 mg/mL | Methanol |

| Working Solutions | Phenobarbital | 0.01, 0.1, 1, 10 ng/µL | Methanol |

| Internal Standard Working Solution | Phenobarbital-D5 | 18 ng/mL | Methanol |

Note: Data synthesized from multiple sources.[9][7]

Preparation of Calibration Curve and Quality Control Samples

A calibration curve is prepared by spiking drug-free biological matrix (e.g., plasma, urine) with known concentrations of phenobarbital. Quality control (QC) samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the assay.

Table 2: Example Calibration Curve and QC Sample Concentrations in Plasma

| Sample Type | Phenobarbital Concentration (ng/mL) | Phenobarbital-D5 Concentration (ng/mL) |

| Calibrator 1 | 50 | 500 |

| Calibrator 2 | 100 | 500 |

| Calibrator 3 | 200 | 500 |

| Calibrator 4 | 500 | 500 |

| Calibrator 5 | 1000 | 500 |

| Calibrator 6 | 2000 | 500 |

| QC Low | 150 | 500 |

| QC Medium | 750 | 500 |

| QC High | 1500 | 500 |

Note: Concentrations are illustrative and should be adapted based on the expected range in study samples.[10]

Sample Preparation: Liquid-Liquid Extraction

-

To 5 µL of urine sample (or standard/QC), add 55 µL of the internal standard working solution (18 ng/mL Phenobarbital-D5 in Methanol) in Sodium Phosphate buffer (0.1 M, pH 4.5).

-

Vortex the mixture.

-

Add 100 µL of Ethyl Acetate/Hexanes (75:25).

-

Vortex vigorously.

-

Allow 30 seconds for phase separation.

-

Transfer 4 µL of the upper organic layer to a microplate.

-

Evaporate the solvent to dryness before analysis.[7]

LC-MS/MS Parameters

The following are example parameters for LC-MS/MS analysis.

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and water with formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |